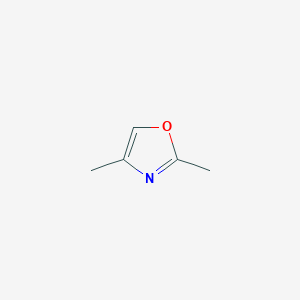

2,4-Dimethyloxazole

Description

Significance of the Oxazole (B20620) Ring System in Contemporary Chemistry

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science. tandfonline.comijpsonline.com Its five-membered aromatic structure, featuring both an oxygen and a nitrogen atom, allows for a variety of non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects. tandfonline.comrsc.org This structural feature enables oxazole derivatives to bind effectively to a wide range of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. tandfonline.comnih.govmdpi.com

Oxazole-containing compounds have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comijpsonline.com The oxazole ring can also act as a bioisostere for other functional groups, a strategy employed in drug design to enhance a compound's pharmacological profile. rsc.org Beyond medicine, oxazole derivatives are integral to the development of advanced materials, finding use in polymers, coatings, and as fluorescent probes and sensors. chemimpex.comlookchem.com The inherent chemical stability and reactivity of the oxazole ring make it a valuable building block in organic synthesis. chemimpex.com

The Role of Substituent Patterns in Oxazole Chemistry: A Focus on 2,4-Dimethyloxazole

The specific arrangement of substituents on the oxazole ring profoundly influences its chemical and biological properties. researchgate.net In the case of this compound, the presence of methyl groups at positions 2 and 4 imparts distinct characteristics. These methyl groups can influence the molecule's steric and electronic properties, affecting its reactivity and how it interacts with other molecules. vulcanchem.com

This compound serves as a versatile intermediate in the synthesis of more complex molecules. chemimpex.comontosight.ai Its structure allows for further chemical modifications, enabling the creation of a diverse library of compounds with tailored properties for various applications, from pharmaceuticals to agrochemicals. chemimpex.comontosight.ai For instance, derivatives of this compound have shown potential as antiprotozoal and anticancer agents. vulcanchem.com The compound is also utilized in coordination chemistry as a ligand, forming stable complexes with metal ions for applications in catalysis and materials science. lookchem.comajol.info

Evolution of Research Trajectories for Oxazole Derivatives

Research into oxazole derivatives has a rich history, with initial synthesis dating back to the late 19th century. ijpsonline.com Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. tandfonline.com

Early synthetic routes have paved the way for more efficient and sustainable modern techniques, including microwave-assisted synthesis and the use of green solvents like ionic liquids and deep eutectic solvents. ijpsonline.comvulcanchem.com These newer methods offer higher yields, shorter reaction times, and reduced environmental impact. vulcanchem.com

The focus of research has also shifted towards the development of oxazole-based compounds with highly specific biological targets. tandfonline.comrsc.org There is a growing interest in creating targeted therapies for a range of diseases, and the versatile oxazole scaffold provides an excellent platform for this endeavor. semanticscholar.orgnih.gov The ongoing exploration of novel synthetic pathways and the investigation of the diverse biological activities of oxazole derivatives ensure that this class of compounds will remain at the forefront of chemical research for the foreseeable future. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZJOZKEVZLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222408 | |

| Record name | Oxazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

108.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7208-05-1 | |

| Record name | 2,4-Dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7208-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0W5QQT2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Functionalization of 2,4 Dimethyloxazole and Oxazole Derivatives

Ring Reactivity: Nucleophilic and Electrophilic Substitution Patterns

The reactivity of the oxazole (B20620) ring is a delicate balance between its aromatic character and the electronic effects of its heteroatoms. The nitrogen atom, being pyridine-like, and the oxygen atom, being furan-like, create a unique electronic environment. tandfonline.com This duality governs the susceptibility of the ring to attack by both electrophiles and nucleophiles.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. thieme-connect.de However, the presence of electron-donating groups can activate the ring, facilitating substitution. numberanalytics.com When such reactions do occur, they typically take place at the C5 position. tandfonline.comsemanticscholar.org For instance, nitration of 2,4-dimethyloxazole with nitric or a mixture of nitric and sulfuric acids can lead to ring cleavage, indicating the reactivity order among similar heterocycles to be selenazole > thiazole (B1198619) > oxazole at the C5 position. researchgate.net In contrast, 2-diethylamino-4-methyloxazole is activated enough to undergo coupling with diazonium compounds. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are also not common unless a suitable leaving group is present. tandfonline.comsemanticscholar.org The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is C2. researchgate.netpharmaguideline.com This is followed by C4 and then C5. Halogen atoms at the C2 position can be readily displaced by nucleophiles. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring-opening rather than substitution. researchgate.netpharmaguideline.com Deprotonation at the C2 position is also facile for oxazoles with an unsubstituted 2-position, forming 2-lithio-oxazoles which are often unstable and can decompose to open-chain isocyanides. pharmaguideline.comwikipedia.org

The relative acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org The pKa of the C2 proton is approximately 20. tandfonline.comsemanticscholar.org This acidity allows for metalation at the C2 position, which is a key step in many functionalization strategies. pharmaguideline.com

Directed Functionalization Strategies at the Oxazole Core

The selective introduction of functional groups onto the oxazole ring is crucial for the synthesis of complex molecules. Various strategies have been developed to achieve this, with transition metal-catalyzed cross-coupling reactions being particularly prominent. ingentaconnect.comignited.in These methods often involve the initial preparation of either a metallated oxazole or a halo/trifloyl-substituted oxazole. ingentaconnect.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds at the C2, C4, and C5 positions of the oxazole ring. ingentaconnect.comignited.in These reactions can be performed in two general ways: by reacting a metallated oxazole with an aryl electrophile or by reacting an oxazolyl electrophile with a metallated arene. ingentaconnect.com For example, 2-Aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been successfully used in Suzuki-Miyaura couplings. ignited.in The Sonogashira coupling is employed to introduce alkyne substituents, creating versatile building blocks for applications like click chemistry. chemrxiv.org

Directed Metalation: Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of aromatic and heteroaromatic rings. acs.orgnih.gov In the context of oxazoles, the inherent acidity of the C2 proton allows for direct deprotonation (lithiation) at this position. nsf.gov This can be followed by reaction with various electrophiles to introduce a wide range of substituents. Sequential C2-H/C5-H lithiation has been used to install different groups at these positions. nsf.gov The introduction of an oxazoline (B21484) group at the C4 position of an oxazole nucleus can direct the addition of electrophiles to the C2 position via its 2-lithio derivative, while suppressing ring-opening reactions. acs.org

C-H Functionalization: Direct C-H activation and functionalization offer an atom-economical approach to modifying the oxazole core, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed direct arylations of oxazoles at the C2 and C5 positions have been developed using phosphine-free catalysts and inexpensive bases. researchgate.net

The following table provides a summary of common functionalization strategies for the oxazole ring:

| Functionalization Strategy | Target Position(s) | Key Reagents/Catalysts | Notes |

| Suzuki-Miyaura Coupling | C2, C4, C5 | Pd catalysts, boronic acids | Widely used for C-C bond formation. ignited.in |

| Stille Coupling | C2, C4, C5 | Pd catalysts, organostannanes | Effective for complex molecule synthesis. ignited.in |

| Negishi Coupling | C2, C4, C5 | Pd or Ni catalysts, organozinc reagents | Allows for the use of various organozinc reagents. acs.org |

| Sonogashira Coupling | C2, C4, C5 | Pd/Cu catalysts, terminal alkynes | Introduces alkyne functionalities. chemrxiv.org |

| Directed ortho-Metalation (DoM) | C2, C4, C5 | Strong bases (e.g., n-BuLi), electrophiles | Relies on the acidity of ring protons. nsf.gov |

| Direct C-H Arylation | C2, C5 | Pd catalysts, aryl halides/triflates | Atom-economical approach. researchgate.net |

Chelation and Coordination Chemistry of Oxazoles with Metal Centers

Oxazole and its derivatives can act as ligands, coordinating to metal centers through their nitrogen, and in some cases, oxygen atoms. chemscene.com This coordination is fundamental to their role in catalysis and the formation of coordination supramolecules. chemscene.comrsc.org

Ligand Properties: Oxazoline ligands, which are partially saturated derivatives of oxazoles, are particularly well-studied in coordination chemistry and are widely used in asymmetric catalysis. alfa-chemistry.comrameshrasappan.com They can be mono- or bis-substituted and are often chiral, enabling the induction of chirality in coordination complexes. alfa-chemistry.com The oxazoline ring provides a chelating site, and additional functional groups can be incorporated to enhance coordination. alfa-chemistry.com For example, pyridine-bis(oxazolines) are effective ligands in various catalytic reactions. rameshrasappan.com

Coordination Complexes: Oxazole-containing ligands form stable complexes with a variety of transition metals, including copper, palladium, and rhodium. chemscene.comrameshrasappan.comnih.gov The geometry and electronic properties of these complexes are influenced by the specific metal ion, the substituents on the oxazole ring, and the other ligands present. rsc.orgrameshrasappan.com For instance, bis(oxazoline) ligands typically coordinate to a metal in a bidentate fashion, creating a chiral environment around the metal center that can be exploited in asymmetric catalysis. rameshrasappan.com The flexibility of some polydentate oxazoline-containing ligands allows them to accommodate different coordination numbers while maintaining a mononuclear metal center. acs.org

The coordination of oxazoles and their derivatives to metal centers is a key aspect of their application in:

Asymmetric Catalysis: Chiral oxazoline ligands are crucial for enantioselective transformations such as hydrogenation, cyclopropanation, Diels-Alder reactions, and aldol (B89426) reactions. alfa-chemistry.comrameshrasappan.com

Cross-Coupling Reactions: As discussed previously, the coordination of the oxazole to the metal catalyst is an integral part of the catalytic cycle in reactions like Suzuki and Stille couplings. ingentaconnect.comignited.in

Coordination Polymers and Supramolecular Assemblies: The ability of oxazoline-containing ligands to bridge metal centers allows for the construction of complex, multi-dimensional structures with potential applications in materials science. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,4-dimethyloxazole. It provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following peaks are observed: a singlet for the three protons of the methyl group at position 2, another singlet for the three protons of the methyl group at position 4, and a singlet for the single proton on the oxazole (B20620) ring at position 5. vulcanchem.com The chemical shifts for these protons are influenced by the electron-donating or withdrawing nature of the substituents on the oxazole ring. ajol.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm (Predicted in CDCl₃) |

| CH₃ at C2 | 2.45 (s, 3H) |

| CH₃ at C4 | 2.68 (s, 3H) |

| H at C5 | 8.25 (s, 1H) |

Source: Adapted from predicted data for a related derivative. vulcanchem.com

Note: 's' denotes a singlet, and '3H' or '1H' indicates the integration value corresponding to the number of protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, signals are expected for the two methyl carbons, and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts are influenced by the electronegativity of the neighboring atoms; for instance, carbons bonded to oxygen or nitrogen will appear at a higher chemical shift (downfield). libretexts.orgchemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm (Predicted) |

| CH₃ at C2 | ~10-15 |

| CH₃ at C4 | ~10-15 |

| C5 | ~125-150 |

| C4 | ~125-150 |

| C2 | ~160-185 |

Source: Based on typical chemical shift ranges for similar carbon environments. chemguide.co.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected peaks would include those for C-H stretching of the methyl groups, C=N stretching of the oxazole ring, and C-O-C stretching. vulcanchem.com For instance, the C=N stretching vibration is typically observed in the range of 1650–1600 cm⁻¹. The IR spectra of related oxazole derivatives have been used to confirm their structure. vulcanchem.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. Studies on related molecules have utilized Raman spectroscopy to characterize their structures. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 97.12 g/mol . chemimpex.comnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. The fragmentation of methyl-substituted oxazoles has been studied, and the patterns are influenced by the position of the methyl groups. clockss.org The base peak in the mass spectrum of this compound is the molecular ion peak, indicating its relative stability under electron ionization. vulcanchem.com

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 98.060041 | 115.0 |

| [M+Na]⁺ | 120.04198 | 127.9 |

| [M+NH₄]⁺ | 115.08659 | 124.1 |

| [M+K]⁺ | 136.01592 | 124.3 |

| [M-H]⁻ | 96.045489 | 117.6 |

| [M+Na-2H]⁻ | 118.02743 | 121.4 |

| [M]⁺ | 97.052216 | 117.6 |

| [M]⁻ | 97.053314 | 117.6 |

Source: PubChem. uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures. Gas chromatography (GC) is a particularly suitable technique for this volatile compound. chemimpex.comtcichemicals.com The purity of commercial this compound is often specified as ≥98% as determined by GC. chemimpex.comtcichemicals.com GC can be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification of components in a mixture. foodb.ca

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of oxazole derivatives, especially for less volatile or thermally sensitive compounds. tcichemicals.comvulcanchem.comcapotchem.cn HPLC is frequently used to assess the purity of related oxazole compounds. tcichemicals.comcapotchem.cn Thin-layer chromatography (TLC) is also a useful and rapid method for monitoring the progress of reactions involving this compound. vulcanchem.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile compounds, and it is widely applied in the characterization of this compound. Its primary uses include purity assessment, identification in complex matrices, and quantitative analysis.

Commercial suppliers of this compound routinely use GC to determine the purity of their products, often reporting purity levels exceeding 98.0%. tcichemicals.comthegoodscentscompany.com The technique is capable of separating the target compound from starting materials, by-products, and solvents remaining from the synthesis process. When coupled with a mass spectrometer (GC-MS), it provides definitive structural confirmation. aip.org

GC is also instrumental in the identification of this compound in complex mixtures, particularly in the fields of food and flavor chemistry. For instance, it has been identified as a volatile constituent contributing to the aroma of Arabica coffee. thegoodscentscompany.com Similarly, various oxazoles have been identified in extracts from roasted barley using gas chromatography/mass spectrometry, highlighting their role in the flavor profile of certain food products. researchgate.net In synthetic chemistry, GC is used to determine the yield of oxazole derivatives in chemical reactions. google.com

The retention behavior of this compound is characterized by its Kovats' Retention Index (RI), which has been documented on different types of GC columns. vulcanchem.com This index helps in the identification of the compound by comparing its retention time to that of known standards.

Table 1: Kovats' Retention Indices for this compound

| Column Type | Active Phase | Temperature (°C) | Retention Index (RI) |

| Polar | Carbowax 20M | 100 | 1145 |

| Non-polar | Apiezon L | 130 | 978 |

This interactive table provides documented retention indices for this compound on different GC columns.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. sigmaaldrich.com In the synthesis of oxazoles, including derivatives structurally related to this compound, TLC is the standard method for qualitatively observing the conversion of reactants to products. rasayanjournal.co.inijpsonline.comorganic-chemistry.orgajol.info

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rasayanjournal.co.inkcl.ac.uk The plate is then developed in a chamber containing a suitable mobile phase (eluent). By comparing the spots of the reaction mixture with those of the starting materials, chemists can track the disappearance of reactants and the appearance of the new product spot. kcl.ac.uk Visualization is often achieved using UV light. rasayanjournal.co.in

Numerous research articles document the use of TLC to monitor the formation of the oxazole ring. For example, in syntheses involving the reaction of α-haloketones with amides or the cycloisomerization of propargylic amides, TLC is consistently cited as the method for determining when the reaction has reached completion. ijpsonline.comorganic-chemistry.orgrsc.org This allows for the timely quenching of the reaction and subsequent purification, maximizing the yield and purity of the desired oxazole derivative. organic-chemistry.orgacs.org

Table 2: Examples of TLC Application in Oxazole Synthesis

| Synthetic Method | Reactants | Monitored Event | Source |

| Erlenmeyer Synthesis | Hippuric acid, aromatic aldehydes | Formation of 2,4-disubstituted oxazoles | rasayanjournal.co.in |

| Gold-Catalyzed Oxidation | Terminal alkynes, nitriles | Formation of 2,5-disubstituted oxazoles | organic-chemistry.org |

| Van Leusen Synthesis | TosMIC, aldehydes | Formation of oxazoles in ionic liquids | ijpsonline.com |

| Deoxygenation | Oxazole N-Oxides | Conversion to corresponding oxazoles | researchgate.net |

This interactive table highlights various synthetic routes where TLC is used to monitor the formation of the oxazole core structure.

Advanced Analytical Applications of this compound as a Reference Standard

In analytical chemistry, the accuracy and reliability of measurements depend on the use of well-characterized reference standards. This compound serves as a reference standard in various analytical methods. chemimpex.com In this capacity, it acts as a benchmark for the accurate identification and quantification of the compound in complex mixtures. chemimpex.com

Its application as a standard is crucial in fields where precise quantification is necessary, such as in pharmaceutical research and the flavor and fragrance industry. chemimpex.com When analyzing a sample by a technique like GC-MS, the retention time and mass spectrum of a peak suspected to be this compound can be compared directly to those of the certified reference standard run under identical conditions. This comparison allows for unambiguous identification.

Furthermore, for quantitative analysis, a calibration curve is often constructed using known concentrations of the this compound reference standard. This curve enables the determination of the exact amount of the compound in an unknown sample, which is vital for quality control in food products or for studying the metabolic fate of related pharmaceutical compounds. chemimpex.com

Computational and Theoretical Investigations of 2,4 Dimethyloxazole

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and properties at the atomic level. For 2,4-dimethyloxazole, two primary computational approaches are widely employed: Ab Initio methods and Density Functional Theory (DFT).

Ab Initio Methods: These calculations, derived "from the beginning," are based on the principles of quantum mechanics without using experimental data. The Hartree-Fock (HF) method is a common ab initio approach used to approximate the many-electron wavefunction and energy. While computationally intensive, these methods provide a foundational understanding of the molecular system. For instance, ab initio calculations can be used to determine the optimized geometry and interaction energies of oxazole (B20620) analogs with biological macromolecules. researchgate.net

Density Functional Theory (DFT): DFT has become a more popular and computationally efficient method that calculates the electronic structure of a molecule based on its electron density. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are frequently used to perform full geometry optimization and predict a wide range of properties. researchgate.netnih.gov These calculations yield crucial information about the ground state of this compound, including bond lengths, bond angles, and vibrational frequencies. mdpi.com The accuracy of DFT methods in predicting these parameters is often superior to the scaled HF approach for many molecular problems. researchgate.netmdpi.com

These computational studies are typically carried out using specialized software packages like Gaussian, which allows for the detailed examination of molecular properties. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The analysis of these orbitals is critical for understanding the molecule's reactivity and electronic properties. irjweb.com

HOMO and LUMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and signifies the ability of the molecule to donate an electron. irjweb.comedu.krd Conversely, the LUMO is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept an electron. irjweb.comedu.krd

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a key descriptor of molecular stability and reactivity. irjweb.comedu.krd A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd A small energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com The energy gap also helps to explain intramolecular charge transfer interactions. irjweb.com

The table below presents theoretical values for the electronic properties of this compound, calculated using DFT methods.

| Property | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | ELUMO - EHOMO; indicates high stability |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. edu.krd

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.95 | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.90 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.17 | Reciprocal of hardness; indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.58 | Capacity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. pesquisaonline.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing insights into where it is likely to interact with other chemical species. nih.gov

The different colors on an MEP map represent varying levels of electrostatic potential. pesquisaonline.net

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electron density. pesquisaonline.net These sites are prone to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. nih.gov For this compound, these regions would be concentrated around the nitrogen and oxygen atoms of the oxazole ring.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. pesquisaonline.net These sites are susceptible to nucleophilic attack. nih.gov

Green Regions: This color represents areas of neutral or zero potential. nih.gov

By analyzing the MEP map of this compound, one can predict how the molecule will "see" and interact with other reactants, substrates, or receptors, making it a crucial descriptor for understanding biological recognition processes. pesquisaonline.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are extensively used to predict spectroscopic properties and analyze the conformational landscape of molecules like this compound.

Prediction of Spectroscopic Parameters: DFT calculations can accurately predict vibrational spectra, including Infrared (IR) and Raman frequencies. mdpi.comnih.gov Theoretical spectra are calculated, and by comparing them with experimental data, a detailed assignment of vibrational modes can be achieved. mdpi.com Furthermore, computational chemistry can predict Nuclear Magnetic Resonance (NMR) shielding tensors and spin-spin coupling constants, which are essential for interpreting experimental NMR spectra. nih.gov

Conformational Analysis: Most molecules are not rigid and can exist in various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net This is often done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around one or more dihedral angles. mdpi.com This process identifies the low-energy, stable conformations. mdpi.com Such analyses can reveal how the molecule's shape might change in different environments, such as in the gas phase versus in a solvent. nih.gov

Computational Modeling for Rational Design and Optimization of Oxazole Derivatives

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design and optimization of new molecules based on a parent scaffold like this compound. This approach, often called Computer-Aided Drug Design (CADD), significantly accelerates the development process. nih.gov

The process involves using the structure of this compound as a starting point. Virtual libraries of derivatives are created by computationally adding or modifying functional groups at various positions on the oxazole ring. These virtual compounds are then evaluated using a range of computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com By simulating the docking of oxazole derivatives into the active site of a target, researchers can estimate their binding affinity and identify key interactions, guiding the design of more potent inhibitors. nih.gov

ADMET Analysis: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This helps in the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxic effects.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-target complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Through these in silico methods, researchers can prioritize the most promising oxazole derivatives for chemical synthesis and experimental testing, saving significant time and resources.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a rapid and efficient way to characterize SARs and build predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of oxazole derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. These descriptors are then correlated with experimentally measured activity using statistical methods. nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized oxazole derivatives, thereby guiding the design of more effective compounds. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. By analyzing a set of active oxazole derivatives, a common pharmacophore model can be developed and used to screen databases for new compounds with the desired activity or to guide further structural modifications. researchgate.net

These computational SAR studies provide deep insights into the key structural features required for the desired biological effect, allowing for the targeted optimization of the this compound scaffold. mdpi.comresearchgate.net

Natural Products Chemistry of Oxazole Containing Compounds

Isolation and Characterization of Oxazole-Containing Natural Products

The isolation of oxazole-containing natural products involves the extraction of metabolites from their source organisms, followed by various chromatographic techniques to separate the individual compounds. The structural elucidation and characterization of these purified molecules are then typically achieved through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, and occasionally confirmed by X-ray crystallography or total chemical synthesis. nih.govmdpi.com

A significant number of oxazole-containing compounds have been isolated from marine organisms. For instance, neopeltolide, a macrolide with a 2,4-disubstituted oxazole (B20620), was isolated from a deep-water sponge of the family Neopeltidae. Its structure was determined using spectroscopic data. mdpi.com Similarly, dipeptidic 2,5-disubstituted oxazoles known as almazoles A–D were isolated from the marine red alga Haraldiophylum sp. (formerly referred to as a member of the Delesseriaceae family) found off the coast of Senegal. nih.govmdpi.com The structures of these algal metabolites were confirmed through biomimetic synthesis. mdpi.com

In the terrestrial realm, the oxazole peptide alkaloid (-)-Muscoride A was isolated from the freshwater cyanobacterium Nostoc muscorum. nih.govijcmas.com Another example includes the hinduchelins, a class of oxazole derivatives with a unique catechol unit, which were isolated from Streptoalloteichus hindustanus. rsc.org

While many complex oxazole-containing natural products are the focus of isolation studies, simpler oxazoles are also found in nature. The compound 2,4-Dimethyloxazole has been identified as a volatile constituent of the aroma of Arabica and Robusta coffee. foodb.cathegoodscentscompany.com

The characterization process often involves detailed 1D and 2D NMR experiments to establish the connectivity and stereochemistry of the molecule. For example, the planar structure of bisebromoamide, a thiazoline-containing metabolite from the marine cyanobacterium Lyngbya sp., was determined by 1D and 2D NMR spectroscopy, while its absolute stereostructure was confirmed by chemical degradation and chiral HPLC analysis. mdpi.com

Biosynthetic Pathways to Naturally Occurring Oxazoles

The biosynthesis of the oxazole ring in natural products is a fascinating process that typically originates from amino acid precursors. The most common pathway involves the modification of peptide backbones in either non-ribosomal peptide (NRP) or ribosomally synthesized and post-translationally modified peptide (RiPP) synthesis. nih.govmdpi.com

The general biosynthetic route to form an oxazole moiety proceeds through two key steps:

Cyclodehydration : A β-hydroxyl-containing amino acid residue, such as serine (Ser) or threonine (Thr), within a peptide chain undergoes an intramolecular cyclization. This reaction forms an intermediate five-membered oxazoline (B21484) ring. nih.govmdpi.com

Oxidation (Dehydrogenation) : The oxazoline ring is then oxidized to the aromatic oxazole ring. This step is often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase enzyme. nih.govmdpi.com

This pathway is responsible for the formation of oxazole rings in a wide variety of natural products, including peptides, macrolides, and alkaloids. nih.govresearchgate.net For instance, the bis-oxazole rings in muscoride A are proposed to be formed from two threonine units that undergo this sequence of cyclodehydration–oxidation reactions. nih.gov Similarly, the biosynthesis of plantazolicins A and B in Bacillus amyloliquefaciens follows a pathway analogous to that of other thiazole (B1198619)/oxazole-modified microcins (TOMMs). nih.gov A recent study on oxazolismycin from Streptomyces griseochromogenes revealed a unique non-ribosomal peptide synthetase (NRPS) assembly line where an atypical ketoacyl synthase (KAS) III enzyme initiates the biosynthesis. acs.org

Marine and Terrestrial Sources of Oxazole Alkaloids and Peptides

Oxazole-containing natural products are widely distributed in both marine and terrestrial ecosystems. Marine organisms, in particular, are a prolific source of these compounds. eurekaselect.comnih.gov Until 2020, at least 285 oxazole-containing alkaloids had been identified from marine sources alone. mdpi.comresearchgate.net These are produced by a diverse range of organisms, including sponges, ascidians, cyanobacteria, algae, and various microorganisms. researchgate.netencyclopedia.pub Terrestrial sources, though less explored in this context, also yield a variety of unique oxazole compounds, primarily from bacteria and cyanobacteria. rsc.orgnih.gov

Below is a table summarizing various sources and the oxazole-containing compounds they produce.

Interactive Table: Sources of Selected Oxazole-Containing Natural Products| Natural Product | Class | Natural Source | Environment | Reference |

|---|---|---|---|---|

| Almazoles A–D | Linear Peptide | Haraldiophylum sp. (Red Alga) | Marine | nih.gov |

| Neopeltolide | Macrolide | Neopeltidae family sponge | Marine | mdpi.com |

| Bistratamides | Cyclic Peptide | Lissoclinum bistratum (Ascidian) | Marine | nih.gov |

| Muscoride A | Peptide Alkaloid | Nostoc muscorum (Cyanobacterium) | Terrestrial (Freshwater) | nih.govijcmas.com |

| Plantazolicins A & B | Thiazole/Oxazole-Modified Microcin | Bacillus amyloliquefaciens | Terrestrial (Soil) | nih.gov |

| Hinduchelins A–D | Oxazole-Amide | Streptoalloteichus hindustanus | Terrestrial | rsc.org |

| Siphonazole (B1255307) | Linear Peptide | Herpetosiphon sp. (Microbe) | Marine | encyclopedia.pub |

| Oxazolismycin | Pyridine-Oxazole | Streptomyces griseochromogenes | Terrestrial (Soil) | acs.org |

| This compound | Simple Oxazole | Coffea arabica, Coffea canephora | Terrestrial | foodb.ca |

Bioactivity Profiling of Natural Oxazole Derivatives

The inclusion of an oxazole moiety in a natural product's structure often confers significant biological activity. rsc.org These compounds have garnered substantial interest from medicinal chemists and pharmacologists due to their diverse and potent effects, which include antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Many oxazole-containing peptides also show notable bioactivity. Muscoride A has demonstrated modest antibiotic activity. researchgate.net The bistratamides, cyclic hexapeptides from the ascidian Lissoclinum bistratum, have been found to be moderately cytotoxic in HCT-116 cell line assays. mdpi.com Furthermore, compounds isolated from a marine microbe Herpetosiphon sp., siphonazole and its dimethoxy analog, exhibited selective cytotoxicity against human breast cancer (HTB-129) and T-cell leukemia (TIB-152) cell lines. encyclopedia.pub

The table below profiles the documented bioactivities of several natural oxazole derivatives.

Interactive Table: Bioactivity of Selected Natural Oxazole Derivatives| Compound Name | Class | Bioactivity Profile | Reference |

|---|---|---|---|

| Neopeltolide | Macrolide | Cytotoxic (anticancer), Antifungal (Candida albicans) | mdpi.com |

| Almazoles | Linear Peptide | Antibacterial (Serratia marcescens, Salmonella typhi) | researchgate.net |

| Bistratamides | Cyclic Peptide | Cytotoxic (antitumor) | nih.govmdpi.com |

| Siphonazole | Linear Peptide | Selective Cytotoxicity (anticancer) | encyclopedia.pub |

| Hinduchelins | Oxazole-Amide | Potential Iron-Chelating | rsc.org |

| Oxazolismycin | Pyridine-Oxazole | ACE Inhibitory Activity | acs.org |

| Hennoxazole A | --- | Antiviral | derpharmachemica.com |

Future Perspectives and Research Directions for 2,4 Dimethyloxazole

Novel Synthetic Methodologies and Green Chemistry Advancements

The synthesis of oxazole (B20620) derivatives is continually evolving, with a significant shift towards more sustainable and efficient methods. Future research in the synthesis of 2,4-dimethyloxazole and related compounds will likely focus on the principles of green chemistry to minimize environmental impact and enhance reaction efficiency.

Key areas of advancement include the expanded use of microwave-assisted synthesis , which has been shown to dramatically reduce reaction times and improve yields for various oxazole derivatives. nih.govsemanticscholar.orgacs.orgacs.org Similarly, ultrasound-assisted synthesis offers a green alternative by providing the activation energy for chemical reactions through acoustic cavitation, often leading to shorter reaction times and higher yields under milder conditions. ijpsonline.comnih.govnih.govproquest.com

The application of ionic liquids as environmentally benign solvents and catalysts is another promising frontier. rsc.orgdntb.gov.uamdpi.comscientificspectator.comijpsonline.comacs.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. Research is expected to focus on designing task-specific ionic liquids that can further enhance the regioselectivity and efficiency of this compound synthesis.

Furthermore, the development of novel catalytic systems will be crucial. This includes the exploration of metal-free catalysts and Brønsted acids to promote cyclization reactions, offering a more sustainable and cost-effective approach compared to traditional metal catalysts. acs.orgnih.govorganic-chemistry.org The refinement of one-pot synthesis and multicomponent reactions will also be a priority, streamlining the production of complex this compound derivatives. ijpsonline.comijpsonline.comijpsonline.comthieme-connect.com

| Green Chemistry Approach | Key Advantages in Oxazole Synthesis | Representative Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. nih.govsemanticscholar.orgacs.orgacs.orgijpsonline.com | Optimization of reaction conditions for the synthesis of polysubstituted oxazoles. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder reaction conditions, improved energy efficiency. ijpsonline.comnih.govnih.govproquest.com | Development of sonochemical methods for the synthesis of bioactive oxazole derivatives. |

| Ionic Liquids | Recyclable solvents, potential catalytic activity, enhanced reaction rates. rsc.orgdntb.gov.uamdpi.comscientificspectator.comijpsonline.comacs.org | Design of functionalized ionic liquids for regioselective oxazole synthesis. |

| Novel Catalysis | Use of cheaper, less toxic, and recyclable catalysts (e.g., metal-free, Brønsted acids). acs.orgnih.govorganic-chemistry.org | Exploration of copper-catalyzed and other transition-metal-catalyzed annulation reactions. thieme-connect.com |

Targeted Drug Design and Development Utilizing this compound Scaffolds

The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, and the 2,4-dimethyl substitution pattern offers a unique starting point for the design of novel therapeutic agents. tandfonline.comnih.govresearchgate.nettandfonline.comnih.gov Future research will likely concentrate on the rational design of this compound derivatives targeting specific biological pathways implicated in various diseases.

A significant area of focus will continue to be anticancer drug development . Oxazole derivatives have demonstrated potent activity against a range of cancer cell lines by targeting various mechanisms, including the inhibition of protein kinases, STAT3, and tubulin polymerization, as well as interfering with DNA G-quadruplex structures. benthamscience.combenthamdirect.comresearchgate.netijrpr.com Future work will involve the synthesis and evaluation of novel this compound analogs with enhanced potency and selectivity for specific cancer targets. Structure-activity relationship (SAR) studies will be instrumental in optimizing these compounds for improved efficacy and reduced off-target effects. tandfonline.com

Beyond cancer, the this compound scaffold holds promise for the development of drugs for other therapeutic areas. Its structural features make it a candidate for designing inhibitors of enzymes involved in inflammatory diseases, neurodegenerative disorders, and infectious diseases. The flexible nature of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to interact with a variety of biological targets. nih.govtandfonline.com

| Therapeutic Area | Potential Molecular Targets for this compound Derivatives | Research Direction |

| Oncology | Protein kinases, STAT3, Tubulin, DNA G-quadruplex, DNA topoisomerases. benthamscience.combenthamdirect.comresearchgate.net | Design of selective inhibitors for specific cancer cell lines and overcoming drug resistance. |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX). | Development of novel anti-inflammatory agents with improved side-effect profiles. |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine oxidase (MAO). tandfonline.com | Exploration of this compound derivatives as potential treatments for Alzheimer's and Parkinson's diseases. |

| Infectious Diseases | Bacterial and fungal enzymes, viral proteases. | Synthesis of new antimicrobial and antiviral agents to combat drug-resistant pathogens. |

Exploration of New Applications in Materials Science and Catalysis

While the biological applications of oxazoles are well-documented, their potential in materials science and catalysis is an emerging area of research. The unique electronic and structural properties of the this compound ring suggest its utility in the development of novel functional materials.

In materials science , future research could explore the incorporation of the this compound moiety into polymer backbones to create polyoxazoles with tailored thermal, mechanical, and electronic properties. Crosslinked poly(2-oxazoline)s, for instance, are being investigated as "green" alternatives for insulators in electronic applications. mdpi.comresearchgate.net The aromatic and electron-rich nature of the oxazole ring could be harnessed to develop materials with interesting photoluminescent properties for applications in organic light-emitting diodes (OLEDs) and sensors.

In the field of catalysis , the nitrogen atom in the oxazole ring can act as a ligand for metal centers, suggesting the potential for designing novel oxazole-based catalysts . These catalysts could be employed in a variety of organic transformations, offering new pathways for asymmetric synthesis and other challenging reactions. The development of chiral ligands based on the oxazole motif has already shown promise in this area. thieme-connect.com Further research is needed to fully explore the catalytic potential of this compound and its derivatives.

| Application Area | Potential Role of this compound | Future Research Focus |

| Polymer Chemistry | Monomer for the synthesis of high-performance polymers. | Development of polyoxazoles with enhanced thermal stability and specific electronic properties. |

| Electronic Materials | Component in organic semiconductors and insulators. mdpi.comresearchgate.net | Investigation of the charge transport and dielectric properties of this compound-containing materials. |

| Organic Catalysis | Ligand for transition metal catalysts. thieme-connect.com | Design of chiral this compound-based ligands for asymmetric catalysis. |

| Photoluminescent Materials | Core structure for fluorescent dyes and sensors. | Synthesis of novel fluorophores with tunable emission wavelengths and high quantum yields. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound and its derivatives is expected to grow significantly. Advanced computational studies will play a crucial role in predicting the properties and behavior of these molecules, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. irjweb.com This information can be used to understand reaction mechanisms and to design molecules with specific electronic characteristics for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for predicting the biological activity of new this compound derivatives. researchgate.netnih.gov By correlating the structural features of a series of compounds with their observed activity, QSAR models can help to prioritize the synthesis of the most promising drug candidates.

Molecular docking and molecular dynamics simulations will be employed to study the interactions of this compound-based ligands with their biological targets at the atomic level. nih.govjcchems.com These techniques can help to elucidate the mechanism of action of these compounds and to design new molecules with improved binding affinity and selectivity.

| Computational Method | Application to this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. irjweb.com | Understanding of reaction mechanisms and prediction of material properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. researchgate.netnih.gov | Identification of key structural features for enhanced therapeutic efficacy. |

| Molecular Docking | Simulation of the binding of this compound derivatives to biological targets. nih.govjcchems.com | Elucidation of binding modes and prediction of binding affinities. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of this compound-ligand-receptor complexes. | Understanding the stability of interactions and the conformational changes upon binding. |

Interdisciplinary Research Integrating this compound

The future of this compound research lies in its integration into interdisciplinary fields, where its unique properties can be leveraged to address complex scientific challenges.

One exciting area is the development of fluorescent probes for bioimaging and sensing. The oxazole moiety can serve as the core of fluorescent molecules, and by attaching specific recognition units, it is possible to create probes that can selectively detect and visualize biologically important species such as metal ions or reactive oxygen species. periodikos.com.brresearchgate.netnih.govnih.govresearchgate.net This research at the interface of chemistry, biology, and materials science could lead to new diagnostic tools and a better understanding of cellular processes.

The application of this compound derivatives in chemical biology is another promising avenue. These compounds can be used as molecular tools to probe the function of proteins and other biomolecules. By designing derivatives that can covalently or non-covalently interact with specific targets, researchers can gain insights into biological pathways and identify new drug targets.

The convergence of nanotechnology and oxazole chemistry could also lead to novel applications. For example, this compound-containing molecules could be functionalized onto nanoparticles for targeted drug delivery or used in the fabrication of nanoscale electronic devices.

| Interdisciplinary Field | Potential Application of this compound | Collaborative Research Areas |

| Bioimaging and Sensing | Core scaffold for fluorescent probes. periodikos.com.brresearchgate.netnih.govnih.govresearchgate.net | Chemistry, Biology, Optics, and Medical Diagnostics. |

| Chemical Biology | Molecular probes to study biological systems. | Organic Synthesis, Biochemistry, and Cell Biology. |

| Nanotechnology | Functional component in nanomaterials for drug delivery and electronics. | Materials Science, Chemistry, and Engineering. |

| Agrochemicals | Development of new pesticides and herbicides. | Agricultural Science and Organic Chemistry. |

Q & A

Q. What are the biological implications of this compound derivatives?

- While not directly studied, structurally related oxazoles exhibit antimicrobial and antitumor activity. Research could focus on synthesizing analogs (e.g., triazole-oxazole hybrids) and evaluating their interactions with biological targets via enzymatic assays or molecular docking .

Methodological Notes

- Data Validation : Cross-reference spectral data (e.g., NMR shifts) with computational predictions and literature values to confirm structural assignments .

- Reproducibility : Document reaction conditions (temperature, solvent purity) and storage protocols to mitigate batch variations .

- Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions in crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.